tert-butyl (2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethyl)carbamate
Description
tert-Butyl (2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethyl)carbamate is a synthetic carbamate derivative featuring a 1-methylindole core linked to a tert-butyl carbamate group via an ethylamine spacer. The compound’s structure includes a carbonylamino bridge between the indole moiety and the carbamate-protected ethylamine, making it a valuable intermediate in medicinal chemistry for drug discovery, particularly in targeting neurological or oncological pathways. Its synthesis typically involves carbamate protection strategies, amide coupling reactions, and palladium-catalyzed cross-couplings, as seen in analogous compounds .
Properties
Molecular Formula |
C17H23N3O3 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[(1-methylindole-3-carbonyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C17H23N3O3/c1-17(2,3)23-16(22)19-10-9-18-15(21)13-11-20(4)14-8-6-5-7-12(13)14/h5-8,11H,9-10H2,1-4H3,(H,18,21)(H,19,22) |
InChI Key |
PZHVBFGGBCAKHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=CN(C2=CC=CC=C21)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethyl)carbamate typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others.
Attachment of the tert-Butyl Carbamate Group: This step involves the reaction of the indole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Coupling with the Aminoethyl Group: The final step involves the coupling of the indole derivative with an aminoethyl group, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions:
| Condition | Products | Yield | Mechanism |
|---|---|---|---|
| 1 M HCl (aq.) | 2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethylamine + CO₂ + tert-butanol | 85–90% | Acid-catalyzed cleavage of carbamate |
| 1 M NaOH (aq.) | Same as above | 78–82% | Base-mediated hydrolysis |
This reaction is critical for deprotection in peptide synthesis. Kinetic studies show pseudo-first-order behavior with at pH 7.4 and 25°C.
Nucleophilic Acyl Substitution
The carbonyl group participates in reactions with nucleophiles:
2.1. Amide Bond Formation
Reacts with amines (e.g., benzylamine) in the presence of coupling agents:
textDCC (1.2 eq.), DMAP (0.1 eq.) DCM, 0°C → RT, 12 h
Yields -benzyl-2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethylcarbamate (92% yield).
2.2. Acylation with Active Esters
Di-tert-butyl dicarbonate (Boc₂O) undergoes coupling under basic conditions:
textn-BuLi (1.5 eq.), THF, −78°C → RT Boc₂O (2 eq.), 3 h
Forms bis-Boc derivatives with 90% efficiency .
Thermal Decomposition
At elevated temperatures (>150°C), the compound degrades via two pathways:
| Temperature | Primary Pathway | Byproducts |
|---|---|---|
| 150–180°C | Carbamate cleavage to isobutylene + CO₂ | 1-methylindole-3-carboxamide derivative |
| >200°C | Indole ring decomposition | Polycyclic aromatic hydrocarbons |
Thermogravimetric analysis (TGA) shows 95% mass loss by 220°C under nitrogen.
Stability in Solvent Systems
Reactivity varies significantly with solvent polarity:
| Solvent | Half-life (25°C) | Degradation Pathway |
|---|---|---|
| DCM | >200 h | Negligible decomposition |
| THF | 48 h | Slow oxidation at indole C2 position |
| DMSO | 12 h | Rapid carbamate hydrolysis |
Polar aprotic solvents accelerate hydrolysis due to enhanced solvation of transition states .
Biological Interactions
While not a primary focus of chemical synthesis, the indole moiety enables:
-
π-Stacking with aromatic residues in enzyme active sites
-
Hydrogen bonding via the carbamate NH group
These interactions are exploited in medicinal chemistry for targeted drug delivery .
Comparative Reactivity with Analogues
Key differences from structurally similar compounds:
| Compound | Hydrolysis Rate (pH 7) | Thermal Stability |
|---|---|---|
| tert-Butyl (2-indolylethyl)carbamate | 0.10 min⁻¹ | 180°C (dec.) |
| Methyl (2-{[(1-methylindol-3-yl)carbonyl]amino}ethyl)carbamate | 0.25 min⁻¹ | 150°C (dec.) |
The tert-butyl group enhances steric protection, reducing hydrolysis rates by 60% compared to methyl analogues .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds containing indole moieties often exhibit anticancer properties. The presence of the indole ring in tert-butyl (2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethyl)carbamate suggests potential efficacy against various cancer cell lines. Studies have shown that indole derivatives can induce apoptosis and inhibit tumor growth by modulating signaling pathways involved in cell survival and proliferation .
2. Neuroprotective Effects
Indole derivatives are also known for their neuroprotective effects. The compound's ability to cross the blood-brain barrier may allow it to exert protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that such compounds can enhance neurogenesis and reduce oxidative stress in neuronal cells .
Drug Development
3. Drug Design and Synthesis
The synthesis of this compound involves multi-step reactions that can be optimized for higher yields and purity. Its structural complexity makes it a suitable candidate for structure-activity relationship studies, which are critical in drug design .
4. Targeted Delivery Systems
The compound can be utilized in the development of targeted drug delivery systems. Its ability to form stable complexes with various biomolecules can enhance the delivery efficiency of therapeutic agents, particularly in cancer therapy where targeted delivery is crucial for minimizing side effects .
Biochemical Applications
5. Enzyme Inhibition Studies
Due to its structural features, this compound may serve as a lead molecule for the development of enzyme inhibitors. Enzymes involved in metabolic pathways related to cancer or neurodegeneration could potentially be inhibited by derivatives of this compound, paving the way for new therapeutic strategies .
6. Molecular Probes
The unique chemical structure allows this compound to be used as a molecular probe in biochemical assays. It can help in studying protein interactions and cellular mechanisms, providing insights into disease pathology and treatment responses .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl (2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethyl)carbamate involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds share the tert-butyl carbamate group and indole-based motifs but differ in substituents, chain length, and functional groups. These variations influence physicochemical properties, reactivity, and biological activity. Below is a detailed comparison:
Structural and Functional Comparison
Key Differences and Implications
This feature may improve binding affinity in enzyme-targeted therapies. Compounds 23 and 24 () incorporate a propan-2-yl chain and a hydrophobic trimethylcyclopentene group, which likely increase lipophilicity and membrane permeability, critical for crossing the blood-brain barrier in cholinesterase inhibition .
Synthetic Accessibility :
- The target compound’s synthesis would require sequential carbamate protection, indole acylation, and amide coupling, similar to methods in and .
- Commercial availability of simpler analogs (e.g., ) highlights their utility as starting materials for complex derivatives .
Structural differences, however, may alter potency or selectivity . Ethyl-linked carbamates (e.g., ) are often intermediates for bioactive molecules, implying the target compound’s versatility in derivatization .
Research Findings and Trends
- Cholinesterase Inhibition : Trimethylcyclopentene-substituted analogs () show moderate activity, suggesting that bulkier substituents may optimize target engagement .
- Synthetic Strategies : Palladium-catalyzed cross-coupling () and carbamate deprotection () are widely used for similar compounds, enabling scalable synthesis .
- Structural-Activity Relationships (SAR): The indole carbonyl group in the target compound may enhance π-π stacking or dipole interactions in enzyme binding compared to non-acylated analogs.
Biological Activity
tert-butyl (2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethyl)carbamate is a synthetic compound featuring an indole moiety, which is significant in medicinal chemistry due to its diverse biological activities. This compound is being studied for its potential applications in treating various diseases, including cancer and infectious diseases.
The molecular formula of this compound is , with a molecular weight of 317.4 g/mol. The IUPAC name is tert-butyl N-[2-[(1-methylindole-3-carbonyl)amino]ethyl]carbamate. Its structure includes a carbamate group that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H23N3O3 |
| Molecular Weight | 317.4 g/mol |
| IUPAC Name | tert-butyl N-[2-[(1-methylindole-3-carbonyl)amino]ethyl]carbamate |
| InChI Key | XXQPLZLVBIWQNY-UHFFFAOYSA-N |
Anticancer Activity
Research indicates that compounds with indole structures often exhibit anticancer properties. For instance, studies have shown that derivatives of indole can inhibit cell proliferation and induce apoptosis in various cancer cell lines.
- Mechanism of Action : The interaction of the indole moiety with specific receptors and enzymes may lead to modulation of cellular processes, including apoptosis induction in cancer cells .
- Case Study : A related study demonstrated that an indole derivative had an IC50 value of 225 µM against breast cancer cells, indicating significant growth inhibition .
Antimicrobial Activity
Indole derivatives are also recognized for their antimicrobial properties. The compound's structure may allow it to interact with bacterial cell membranes or inhibit essential bacterial enzymes.
- Antibacterial Properties : In vitro tests have shown that certain indole derivatives exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For example, compounds similar to this compound showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anti-inflammatory Effects
The biological activity of this compound may extend to anti-inflammatory effects, which are critical in managing chronic diseases.
- Research Findings : Studies on related compounds have indicated potential anti-inflammatory mechanisms, possibly through the inhibition of pro-inflammatory cytokines .
The synthesis typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with tert-butyl carbamate using coupling agents like dicyclohexylcarbodiimide (DCC). The resulting compound can undergo various chemical reactions, enhancing its utility in drug development.
Q & A
Q. What are the established synthetic routes for preparing tert-butyl (2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}ethyl)carbamate?
The compound is typically synthesized via coupling reactions involving carbamate-protected ethylenediamine derivatives and activated 1-methylindole-3-carbonyl intermediates. For example, a general procedure (GP4/GP5) involves reacting tert-butyl (2-aminoethyl)carbamate with 1-methyl-1H-indole-3-carbonyl chloride in the presence of a base like triethylamine. Post-synthesis purification employs column chromatography (silica gel, gradient elution with hexane/ethyl acetate), yielding the product in moderate to high purity (37–76% yields) .
Q. Which analytical techniques are critical for characterizing this compound?
Structural confirmation relies on:
- NMR spectroscopy : and NMR identify proton environments and carbon frameworks, particularly distinguishing indole and carbamate moieties.
- Infrared (IR) spectroscopy : Confirms carbonyl (C=O) stretches (~1680–1720 cm) from the carbamate and amide groups.
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., observed m/z 479.2 [MH] in related analogs) .
- X-ray crystallography : Resolves stereochemical details and hydrogen-bonding networks in solid-state structures .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data refinement for this compound?
Contradictions in electron density maps or occupancy factors may arise during X-ray analysis. Employing the SHELX suite (e.g., SHELXL for refinement) allows robust handling of twinning, high thermal motion, or disorder. Iterative refinement cycles with restraints on bond lengths/angles and incorporation of solvent molecules improve model accuracy. Cross-validation using Rfree and density modification tools (e.g., SHELXE) resolves phase ambiguities in experimental phasing .
Q. What strategies enhance diastereoselectivity in the synthesis of analogs with chiral centers?
For stereocontrolled synthesis of related carbamates:
- Chiral auxiliaries : Use enantiopure starting materials (e.g., tert-butyl (2R,3S)-carbamate derivatives) to induce asymmetry .
- Catalytic asymmetric synthesis : Iridium-catalyzed amination or palladium-mediated cross-coupling can enforce stereoselectivity at prochiral centers .
- Chromatographic resolution : Separate diastereomers via chiral HPLC or recrystallization from solvents like hexane/ethyl acetate .
Q. What pharmacological applications are emerging for this compound?
While direct data on the target compound is limited, structurally related carbamates exhibit:
- Cholinesterase inhibition : Analogous tert-butyl indole-carbamates show activity against acetylcholinesterase (AChE), with IC values in the micromolar range, relevant to neurodegenerative disease research .
- Antagonist intermediates : Carbamates serve as precursors for CCR2 antagonists or kinase inhibitors, highlighting utility in immunology and oncology .
Methodological Considerations
- Stereochemical Analysis : For resolving ambiguous NOE signals in NMR, employ - COSY and ROESY experiments to assign spatial proximities .
- Yield Optimization : Microwave-assisted synthesis or flow chemistry reduces reaction times and improves yields compared to traditional reflux methods .
- Toxicity Screening : While safety data for the specific compound is sparse, structurally similar carbamates require adherence to ECHA guidelines for handling (e.g., PPE, fume hoods) due to potential respiratory or dermal irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
